molecular formula C14H11IN2O3S B595873 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole CAS No. 1206181-42-1

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole

Cat. No. B595873
M. Wt: 414.217
InChI Key: JQZMVKJMWYIVGX-UHFFFAOYSA-N
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Description

The compound “1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole” is likely a heterocyclic compound due to the presence of the azaindole group. The phenylsulfonyl group serves as a blocking and directing group in various organic syntheses .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-(Phenylsulfonyl)pyrrole have been synthesized through sulfonamidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the phenylsulfonyl group can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present .

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds such as 1-(Phenylsulfonyl)pyrrole are known to cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3S/c1-20-14-8-7-12-11(16-14)9-13(15)17(12)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZMVKJMWYIVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole

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